2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate
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Overview
Description
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate is a chemical compound with the molecular formula C12H22N2OS4 and a molecular weight of 338.576 g/mol It is characterized by its unique structure, which includes an acetylamino group, a dithio linkage, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate typically involves the reaction of N-(2-mercaptoethyl)acetamide with 1-piperidinecarbodithioic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate undergoes various chemical reactions, including:
Oxidation: The dithio linkage can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiols.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate involves its interaction with thiol groups in proteins and enzymes. The dithio linkage can form disulfide bonds with cysteine residues, potentially altering the function of the target proteins. This interaction can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Mercaptoethyl)dithio)ethylacetamide: Similar structure but lacks the piperidine ring.
1-Piperidinecarbodithioic acid, ester with N-(2-(2-mercaptoethyl)dithio)ethylacetamide: Similar structure with slight variations in the ester linkage.
Uniqueness
2-((2-(Acetylamino)ethyl)dithio)ethyl 1-piperidinecarbodithioate is unique due to its combination of an acetylamino group, a dithio linkage, and a piperidine ring.
Properties
CAS No. |
5222-97-9 |
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Molecular Formula |
C12H22N2OS4 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
2-(2-acetamidoethyldisulfanyl)ethyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C12H22N2OS4/c1-11(15)13-5-8-18-19-10-9-17-12(16)14-6-3-2-4-7-14/h2-10H2,1H3,(H,13,15) |
InChI Key |
SCTFUVSGQYIGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCSSCCSC(=S)N1CCCCC1 |
Origin of Product |
United States |
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